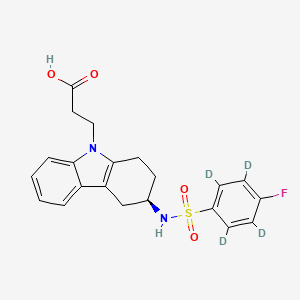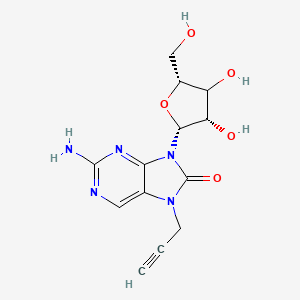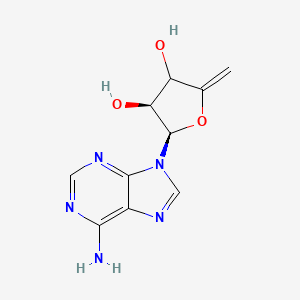
N-Pentyl 4-hydroxybenzoate-2,3,5,6-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of 4-hydroxybenzoic acid, where the hydrogen atoms at positions 2, 3, 5, and 6 of the benzene ring are replaced by deuterium atoms. It is commonly used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentyl 4-hydroxybenzoate-2,3,5,6-D4 involves the esterification of 4-hydroxybenzoic acid-2,3,5,6-D4 with n-pentanol. The reaction is typically carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions
N-Pentyl 4-hydroxybenzoate-2,3,5,6-D4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-Pentyl 4-hydroxybenzoate-2,3,5,6-D4 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Employed in metabolic studies to trace the pathways of 4-hydroxybenzoic acid derivatives in biological systems.
Medicine: Investigated for its potential use as a preservative in pharmaceutical formulations due to its antimicrobial properties.
Industry: Utilized in the production of cosmetics and personal care products as a preservative.
Mécanisme D'action
The mechanism of action of N-Pentyl 4-hydroxybenzoate-2,3,5,6-D4 involves its interaction with cellular components. The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The ester group can undergo hydrolysis to release 4-hydroxybenzoic acid, which can further interact with cellular pathways. The deuterium atoms provide stability to the compound, making it useful in metabolic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-hydroxybenzoate-2,3,5,6-D4: A methyl ester derivative with similar properties.
Ethyl 4-hydroxybenzoate-2,3,5,6-D4: An ethyl ester derivative used in similar applications.
Butyl 4-hydroxybenzoate-2,3,5,6-D4: A butyl ester derivative with comparable uses.
Uniqueness
N-Pentyl 4-hydroxybenzoate-2,3,5,6-D4 is unique due to its longer alkyl chain, which provides increased lipophilicity and stability. This makes it particularly useful in applications requiring longer-lasting effects and enhanced stability .
Propriétés
Formule moléculaire |
C12H16O3 |
|---|---|
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
pentyl 2,3,5,6-tetradeuterio-4-hydroxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8,13H,2-4,9H2,1H3/i5D,6D,7D,8D |
Clé InChI |
ZNSSPLQZSUWFJT-KDWZCNHSSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C(=O)OCCCCC)[2H])[2H])O)[2H] |
SMILES canonique |
CCCCCOC(=O)C1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


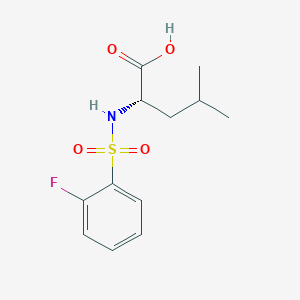


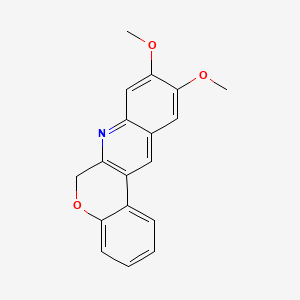


![9-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12399766.png)


